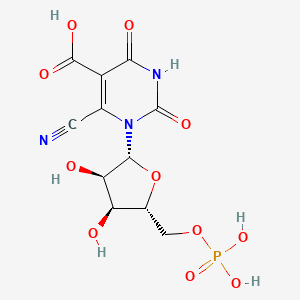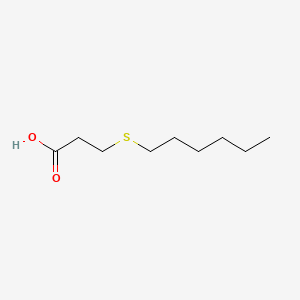
3-Hexylthiopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylthiopropionic acid is an organic compound that belongs to the class of thiol-containing carboxylic acids It is characterized by a hexyl group attached to a thiopropionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiopropionic acid typically involves the reaction of hexylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the thiol group to the acrylonitrile. The resulting nitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hexylthiopropionic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, amides.
Scientific Research Applications
3-Hexylthiopropionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Hexylthiopropionic acid involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid: A related compound with a hydroxyl group instead of a thiol group.
3-Mercaptopropionic acid: Similar structure but with a shorter alkyl chain.
Hexanoic acid: Lacks the thiol group but has a similar alkyl chain length.
Uniqueness
3-Hexylthiopropionic acid is unique due to the presence of both a thiol and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
68298-41-9 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
3-hexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-7-12-8-6-9(10)11/h2-8H2,1H3,(H,10,11) |
InChI Key |
NKECJPAGCPRNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


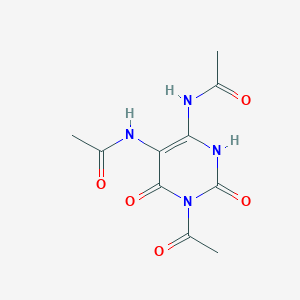
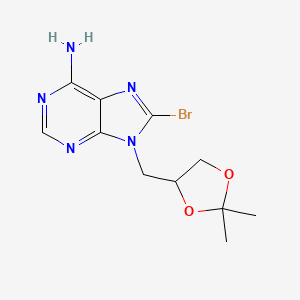
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)

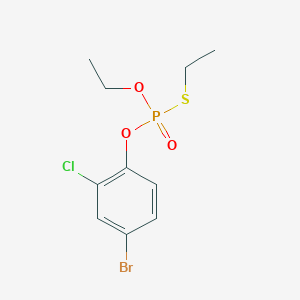

![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
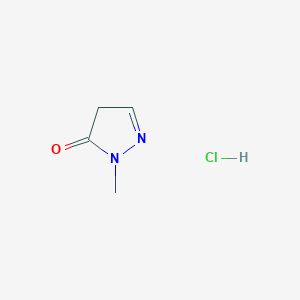
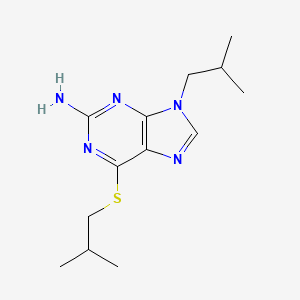
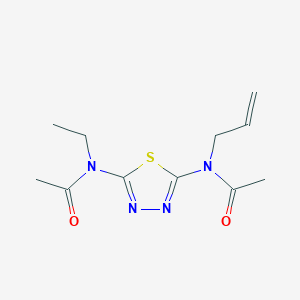
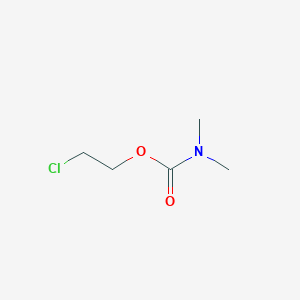

![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
